2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide typically involves multiple steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group using potassium permanganate.
Hydrazide Formation: The hydrazide moiety is formed by reacting the carboxylic acid with hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the hydrazide with 2-methyl-3-phenyl-allylidene, typically under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: Share the quinoline core and carboxylic acid group.
Phenylhydrazides: Contain the hydrazide moiety and phenyl group.
Uniqueness
2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21N3O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O/c1-19(16-20-10-4-2-5-11-20)18-27-29-26(30)23-17-25(21-12-6-3-7-13-21)28-24-15-9-8-14-22(23)24/h2-18H,1H3,(H,29,30)/b19-16+,27-18+ |
InChI Key |
INTNGDNMYQMERC-UHABJUFRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.